

reasons for the clinical hold on APTO-253 phase 1 trial

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Compound of Interest

Compound Name: HI-253

Cat. No.: B1673241

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APTO-253 Phase 1 Trial: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the clinical hold placed on the APTO-253 Phase 1 trial.

Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the FDA clinical hold on the APTO-253 Phase 1 trial?

The clinical hold on the APTO-253 Phase 1b trial, initiated in late 2015, was a result of interconnected chemistry, manufacturing, and control (CMC) issues. The key problems identified were:

- **Infusion Pump Malfunction:** An operational issue with an IV infusion pump occurred at a clinical site, specifically "back pressure during IV patient dosing at the point of the filter". This suggested that the drug product was not staying in solution during administration.
- **Solubility and Formulation Issues:** The root cause of the infusion pump problem was traced back to the solubility and stability of the APTO-253 drug product. The initial formulation was found to be prone to precipitation, leading to clogging of the infusion filter.

- **Manufacturing Documentation Irregularities:** During the investigation into the infusion pump incident, preliminary concerns were raised regarding the documentation of the manufacturing procedures for the drug product.

Q2: What was the specific issue with the infusion pump and how was it related to the drug product?

The infusion pump experienced back pressure at the in-line filter during intravenous administration to a patient. This indicated that the filter was becoming blocked. Investigations revealed that the blockage was due to the precipitation of the APTO-253 drug substance from the solution, a direct consequence of the formulation's suboptimal solubility and stability.

Q3: What were the identified irregularities in the manufacturing documentation?

While the specific details of the documentation irregularities were not publicly disclosed, they were significant enough to warrant a voluntary suspension of dosing and an internal review, which subsequently led to the FDA placing the trial on clinical hold to ensure patient safety and adherence to quality standards.

Q4: How were the solubility and formulation issues addressed by Aptose Biosciences?

To resolve the clinical hold, Aptose Biosciences undertook a comprehensive overhaul of the APTO-253 drug product. The key steps in this process included:

- **Change in Drug Substance:** The active pharmaceutical ingredient (API) was changed from a salt to a free base. This fundamental change necessitated the development of an entirely new formulation.
- **New Formulation Development:** A new formulation was developed to improve the solubility and stability of the drug product, preventing precipitation during infusion.
- **Manufacturing Process Optimization:** The entire drug product manufacturing process was optimized to ensure consistency and quality.

- **Extensive Testing:** Multiple prototype and engineering batches of the new drug product were manufactured and subjected to rigorous testing, including simulated infusion studies, to confirm that the filter clogging and pump stoppage issues were resolved.
- **Submission of New CMC Data:** A complete Chemistry, Manufacturing, and Control (CMC) data package for the new GMP-grade drug substance and drug product was submitted to the FDA.

The FDA lifted the clinical hold in June 2018 after reviewing the comprehensive data package for the new, optimized formulation of APTO-253.

Data Presentation

Table 1: Improvement in Plasma Drug Exposure with New APTO-253 Formulation

Formulation	Relative Plasma Drug Exposure
Original Formulation	1x
New Formulation	3x

This data indicates that the new formulation resulted in a threefold increase in plasma drug exposure compared to the original formulation.

Experimental Protocols

Protocol: Simulated Infusion Study for Intravenous Drug Products

This protocol outlines a general method for a simulated infusion study to assess the potential for precipitation and filter clogging of an intravenous drug product. This is a critical step in troubleshooting and developing stable parenteral formulations.

Objective: To evaluate the physical stability of an IV drug formulation under conditions simulating clinical administration.

Materials:

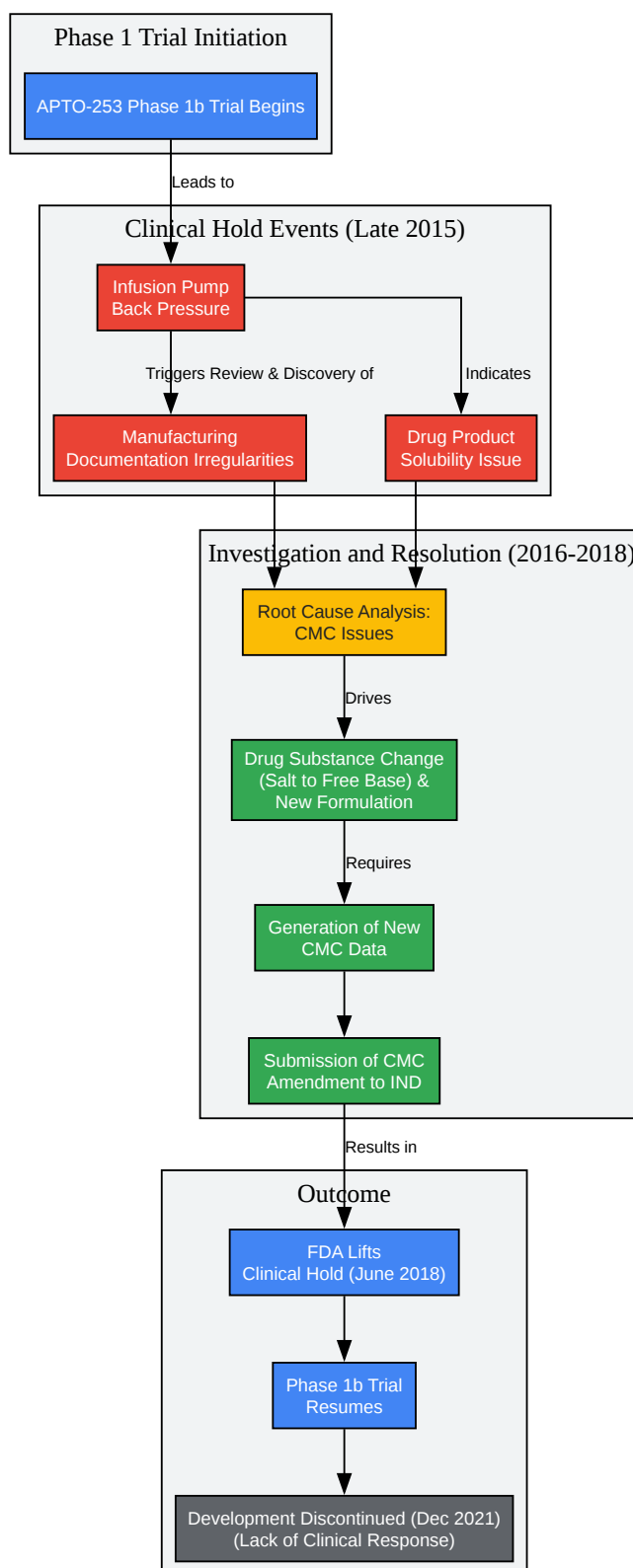
- Drug product solution
- Infusion pump
- IV tubing set with an in-line filter (specify pore size, e.g., 0.22 μm)
- Collection vessel (e.g., sterile beaker or flask)
- Microscope with a polarized light source
- Particle size analyzer (optional)
- High-performance liquid chromatography (HPLC) system

Methodology:

- Preparation:
 - Prepare the drug product solution at the intended clinical concentration.
 - Set up the infusion pump and IV tubing according to the manufacturer's instructions.
 - Prime the IV line with the drug product solution.
- Infusion:
 - Set the infusion pump to the desired flow rate, mimicking the clinical administration rate.
 - Begin the infusion and collect the entire volume of the drug product in the collection vessel.
 - Continuously monitor the infusion pump for any pressure alarms.
 - Visually inspect the IV line and filter for any signs of precipitation.
- Post-Infusion Analysis:
 - Visual Inspection: Carefully examine the collected solution, IV tubing, and filter for any visible particulates.

- Microscopic Examination:
 - Carefully remove the in-line filter from the IV tubing.
 - Examine the filter membrane under a microscope, with and without polarized light, for the presence of crystals or amorphous precipitate.
- Particle Size Analysis (Optional): Analyze the collected solution using a particle size analyzer to quantify any sub-visible particles.
- Chemical Analysis (HPLC):
 - Assay the drug concentration of the solution before and after passing through the filter to determine if any drug was retained by the filter.
 - Analyze any visible precipitate to confirm its identity.
- Acceptance Criteria:
 - No significant increase in pump pressure during the infusion.
 - No visible precipitate in the solution, tubing, or on the filter.
 - No significant number of particles detected by microscopy or particle size analysis.
 - No significant loss of drug concentration after passing through the filter.

Mandatory Visualization



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Caption: Timeline of APTO-253 Clinical Hold and Resolution.

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